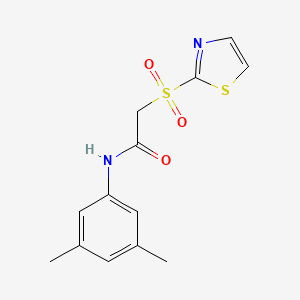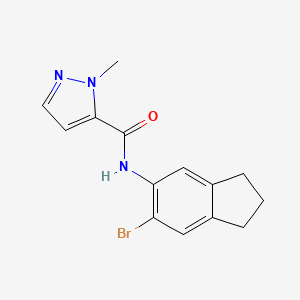![molecular formula C12H16O4 B7679704 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol, also known as DOPEG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways in cells. Specifically, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to enhance the activity of antioxidant enzymes, which can protect cells from oxidative stress.
実験室実験の利点と制限
2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for use in various applications, including drug delivery and biomaterials. However, this compound has some limitations. For example, its low solubility in water can make it difficult to use in aqueous solutions.
将来の方向性
There are several potential future directions for research on 2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis. Additionally, this compound could be used as a building block for the synthesis of novel biomaterials with unique properties. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
合成法
2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol can be synthesized through a two-step reaction process. The first step involves the preparation of 4-(1,3-Dioxolan-2-ylmethoxy)phenol, which is achieved by reacting 4-hydroxybenzaldehyde with ethylene glycol in the presence of a catalyst. The second step involves the reduction of 4-(1,3-Dioxolan-2-ylmethoxy)phenol with sodium borohydride to obtain this compound.
科学的研究の応用
2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol has been widely studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience. In pharmacology, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In biochemistry, this compound has been used as a building block for the synthesis of various compounds, including dendrimers and polymers. In neuroscience, this compound has been studied for its potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-[4-(1,3-dioxolan-2-ylmethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c13-6-5-10-1-3-11(4-2-10)16-9-12-14-7-8-15-12/h1-4,12-13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFSILXXJSFSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=C(C=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide](/img/structure/B7679621.png)

![2-imidazo[1,2-a]pyrazin-8-ylsulfanyl-N-propylacetamide](/img/structure/B7679632.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679639.png)
![2-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]-1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7679653.png)

![2-Methoxy-4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzonitrile](/img/structure/B7679665.png)
![1-[4-[(Dimethylamino)methyl]cyclohexyl]-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B7679672.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)

![4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
